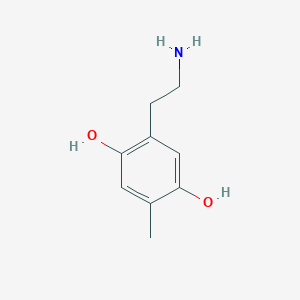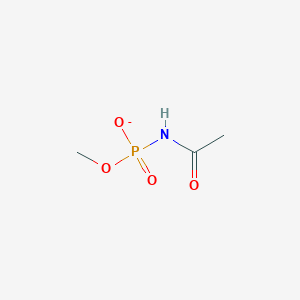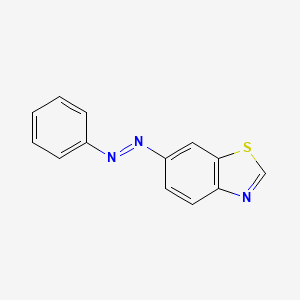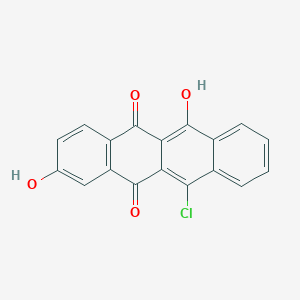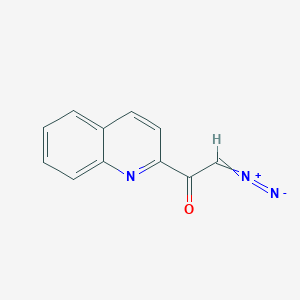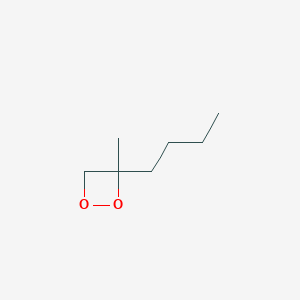
3-Butyl-3-methyl-1,2-dioxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-3-methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. These compounds are known for their unique chemical properties, particularly their ability to undergo chemiluminescent decomposition, emitting light as a result of the reaction. This property makes dioxetanes, including this compound, of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methyl-1,2-dioxetane typically involves the reaction of suitable alkenes with singlet oxygen. One common method is the photooxygenation of 3-butyl-3-methyl-1-butene in the presence of a photosensitizer. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxetane.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other chemicals, it can be scaled up using similar photooxygenation techniques. The key is to maintain precise control over the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-3-methyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This reaction leads to the formation of carbonyl compounds, often producing excited state molecules that emit light.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its decomposition reactions.
Substitution Reactions: Under specific conditions, substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Thermal Decomposition: Typically carried out at elevated temperatures, often in the presence of a catalyst to facilitate the reaction.
Oxidation: Strong oxidizing agents can be used, although care must be taken to avoid complete decomposition.
Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products Formed:
Carbonyl Compounds: The primary products of thermal decomposition are carbonyl compounds, such as aldehydes and ketones.
Substituted Derivatives: Depending on the reagents used, various substituted dioxetanes can be synthesized.
Scientific Research Applications
3-Butyl-3-methyl-1,2-dioxetane has several applications in scientific research:
Chemiluminescence Studies: Due to its ability to emit light upon decomposition, it is widely used in chemiluminescence research.
Biological Imaging: The compound’s light-emitting properties make it useful in biological imaging techniques, particularly in detecting specific biomolecules.
Chemical Sensors: It is used in the development of chemical sensors that rely on light emission for detection.
Material Science: The compound is explored for its potential in developing new materials with unique light-emitting properties.
Mechanism of Action
The primary mechanism of action for 3-Butyl-3-methyl-1,2-dioxetane involves its thermal decomposition. Upon heating, the peroxide bond in the dioxetane ring breaks, leading to the formation of two carbonyl fragments. One of these fragments is often in an excited state, which then relaxes to the ground state by emitting light. This chemiluminescent process is a key feature of the compound’s behavior.
Comparison with Similar Compounds
- 3-Methyl-3-ethyl-1,2-dioxetane
- 3-Methyl-3-propyl-1,2-dioxetane
- 3-Methyl-3-tert-butyl-1,2-dioxetane
Comparison: 3-Butyl-3-methyl-1,2-dioxetane is unique due to its specific substituents, which influence its stability and reactivity. Compared to other dioxetanes, it may exhibit different thermal decomposition rates and light emission intensities. The butyl and methyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the fundamental aspects of dioxetane chemistry.
Properties
CAS No. |
86954-70-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-butyl-3-methyldioxetane |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(2)6-8-9-7/h3-6H2,1-2H3 |
InChI Key |
ZUPBPGWNCMSUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(COO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Cyclotridec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14415425.png)
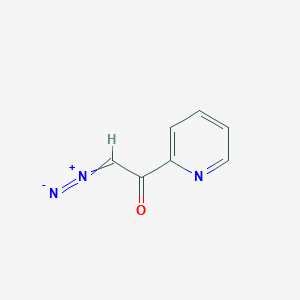
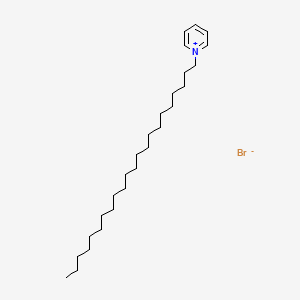
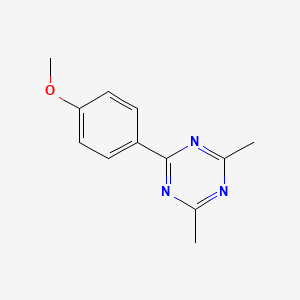
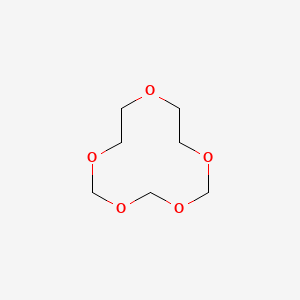
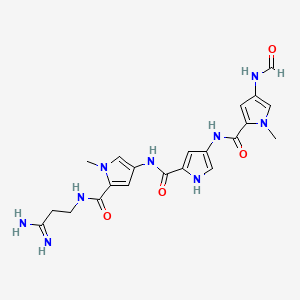
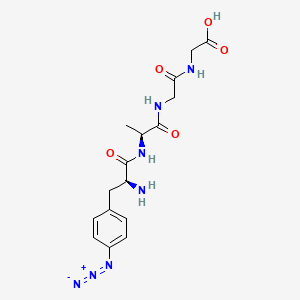
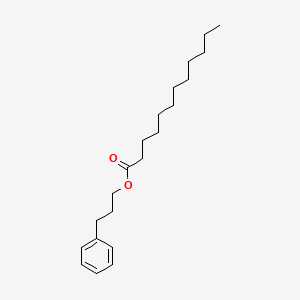
![4-Methyl-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14415451.png)
